1-(2-Ethoxy-5-mercaptophenyl)propan-1-one
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Overview
Description
1-(2-Ethoxy-5-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol It is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(2-Ethoxy-5-mercaptophenyl)propan-1-one typically involves the reaction of 2-ethoxy-5-mercaptophenyl derivatives with propanone under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.
Chemical Reactions Analysis
1-(2-Ethoxy-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxy-5-mercaptophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-5-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The ethoxy and propanone moieties may also interact with other molecular pathways, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
1-(2-Ethoxy-5-mercaptophenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Methoxy-5-mercaptophenyl)propan-1-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxy-5-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a mercapto group.
1-(2-Ethoxy-5-mercaptophenyl)propan-2-one: Similar structure but with a different position of the carbonyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-(2-ethoxy-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-3-10(12)9-7-8(14)5-6-11(9)13-4-2/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
MVJSUGGPJATJHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)S)OCC |
Origin of Product |
United States |
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